molecular formula C22H23N3O5 B13082611 (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate CAS No. 53880-82-3

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate

Cat. No.: B13082611
CAS No.: 53880-82-3
M. Wt: 409.4 g/mol
InChI Key: LHXVIRURGRILGX-IBGZPJMESA-N
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Description

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate is a complex organic compound with a unique structure that includes an indole ring, a benzyloxycarbonyl group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Formation of the amide bond: The protected amine is then reacted with an appropriate acyl chloride or anhydride to form the amide bond.

    Introduction of the indole ring: The indole ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, revealing the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Deprotected amine derivatives.

    Substitution: Substituted amine or thiol derivatives.

Scientific Research Applications

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of diseases involving indole derivatives.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The benzyloxycarbonyl group can be cleaved under physiological conditions, revealing the active amine, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyloxycarbonyl-L-proline: A compound with a similar benzyloxycarbonyl protecting group.

    Indole-3-acetic acid: An indole derivative with similar structural features.

    Methyl 2-(2-aminopropanamido)-3-(1H-indol-3-yl)propanoate: A compound with a similar core structure but different functional groups.

Uniqueness

(S)-Methyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)-3-(1H-indol-3-yl)propanoate is unique due to its combination of an indole ring, a benzyloxycarbonyl protecting group, and a methyl ester. This unique combination of functional groups provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

CAS No.

53880-82-3

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

methyl (2S)-3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate

InChI

InChI=1S/C22H23N3O5/c1-29-21(27)19(11-16-12-23-18-10-6-5-9-17(16)18)25-20(26)13-24-22(28)30-14-15-7-3-2-4-8-15/h2-10,12,19,23H,11,13-14H2,1H3,(H,24,28)(H,25,26)/t19-/m0/s1

InChI Key

LHXVIRURGRILGX-IBGZPJMESA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)OCC3=CC=CC=C3

Canonical SMILES

COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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